Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
- 4-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3,5-dimethylphenyl)benzamide
Uniqueness
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific pentyl ester group and the presence of bromine atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with potential biological activity. This compound is characterized by its intricate structure and the presence of bromine and dioxo groups which may influence its pharmacological properties.
- Molecular Formula : C30H25Br2NO4
- CAS Number : 497936-79-5
- Molar Mass : 623.3318 g/mol
Biological Activity
The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds in its class may provide insights into potential activities.
Potential Mechanisms of Action :
- Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of bromine atoms may enhance the antimicrobial efficacy against certain pathogens due to their ability to disrupt cellular processes.
- Enzyme Inhibition : Structurally related compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways.
Research Findings
- In Vitro Studies : Preliminary studies on structurally similar compounds suggest potential cytotoxic effects against cancer cell lines.
- Pharmacokinetics : Compounds with similar frameworks have demonstrated favorable pharmacokinetic profiles including good oral bioavailability and metabolic stability.
Data Table of Related Compounds and Their Biological Activities
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
Compound A | Antitumor | 50 | |
Compound B | Antimicrobial | 30 | |
Compound C | Enzyme Inhibitor | 26 |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of compounds similar to Pentyl 2-(1,8-dibromo...) on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 nM.
Case Study 2: Enzyme Inhibition
Research on a related compound showed effective inhibition of cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health.
Properties
Molecular Formula |
C30H25Br2NO4 |
---|---|
Molecular Weight |
623.3 g/mol |
IUPAC Name |
pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C30H25Br2NO4/c1-2-3-10-17-37-28(36)18-11-4-9-16-23(18)33-26(34)24-25(27(33)35)30(32)20-13-6-5-12-19(20)29(24,31)21-14-7-8-15-22(21)30/h4-9,11-16,24-25H,2-3,10,17H2,1H3 |
InChI Key |
XILWPYLBYOTUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br |
Origin of Product |
United States |
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